5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(1-thiophen-2-ylethyl)-1H-pyrazole-3-carboxamide -

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(1-thiophen-2-ylethyl)-1H-pyrazole-3-carboxamide

Catalog Number: EVT-6157524
CAS Number:
Molecular Formula: C19H19N3O4S
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A)

    Compound Description: N-(Piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, commonly known as SR141716A, is a potent and selective antagonist of the CB1 cannabinoid receptor. [ [], [] ] It exhibits high affinity for both rat brain and human CB1 receptors, displaying Ki values of 0.56 nM and 3.5 nM, respectively. [ [] ] SR141716A effectively antagonizes the inhibitory effects of CP 55,940 on mouse vas deferens contractions and forskolin-stimulated adenylyl cyclase activity in U373 MG cell lines. [ [] ] Studies have also shown that sphingosine and its analog, FTY720, interact with the CB1 receptor, inhibiting the binding of SR141716A in a concentration-dependent manner. [ [] ] This suggests that sphingosine might act as an endogenous CB1 antagonist. [ [] ]

5-(4-Bromophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide (SR147778)

    Compound Description: 5-(4-Bromophenyl)-1-(2,4-dichloro-phenyl)-4-ethyl-N-(1-piperidinyl)-1H-pyrazole-3-carboxamide, also known as SR147778, is another potent and selective CB1 cannabinoid receptor antagonist. [ [] ] It exhibits nanomolar affinity for both rat brain and human CB1 recombinant receptors (Ki = 0.56 and 3.5 nM, respectively). [ [] ] Notably, SR147778 demonstrates high selectivity for CB1 over CB2 receptors and shows no significant affinity for over 100 other investigated targets. [ [] ] Studies demonstrate its ability to antagonize the pharmacological effects of R-(+)-(2,3-dihydro-5-methyl-3-[{4-morpholinyl}methyl] pyrol [1,2,3-de]-1,4-benzoxazin-6-yl)(1-naphthalenyl) methanone, suggesting its potential for treating conditions involving the endocannabinoid system. [ [] ]

    Relevance: SR147778 and 5-[(1,3-benzodioxol-5-yloxy)methyl]-N-methyl-N-[1-(2-thienyl)ethyl]-1H-pyrazole-3-carboxamide share the fundamental pyrazole-3-carboxamide structure. [ [] ] The similar scaffold and the presence of halogenated phenyl substituents in both compounds suggests that they belong to the same chemical class of pyrazole-based CB1 receptor antagonists, with variations in their substituents influencing their specific pharmacological profiles.

N-(1-((5-Acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide (Compound 1)

    Compound Description: N-(1-((5-acetylfuran-2-yl)methyl)-1H-pyrazol-4-yl)-5-(m-tolyl)oxazole-4-carboxamide, referred to as Compound 1 in the research, is a starting point for developing selective orexin 2 receptor antagonists (2-SORA). [ [] ] Despite originating from an unrelated GPCR-agonist program, Compound 1 displayed potential as a 2-SORA and was further optimized for enhanced orexin 2 receptor (OX2R) antagonistic activity, stability in liver microsomes, reduced CYP3A4 inhibition, and improved aqueous solubility. [ [] ]

Properties

Product Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(1-thiophen-2-ylethyl)-1H-pyrazole-3-carboxamide

IUPAC Name

5-(1,3-benzodioxol-5-yloxymethyl)-N-methyl-N-(1-thiophen-2-ylethyl)-1H-pyrazole-3-carboxamide

Molecular Formula

C19H19N3O4S

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H19N3O4S/c1-12(18-4-3-7-27-18)22(2)19(23)15-8-13(20-21-15)10-24-14-5-6-16-17(9-14)26-11-25-16/h3-9,12H,10-11H2,1-2H3,(H,20,21)

InChI Key

HTRCYUNYSFGYSU-UHFFFAOYSA-N

SMILES

CC(C1=CC=CS1)N(C)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4

Canonical SMILES

CC(C1=CC=CS1)N(C)C(=O)C2=NNC(=C2)COC3=CC4=C(C=C3)OCO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.